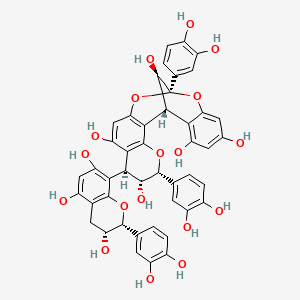

Cinnamtannin B1

Description

Cinnamtannin B1 has been reported in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.

COX2 Inhibitor from bay wood and bark of Cinnamomum cassia; structure in second source

Properties

IUPAC Name |

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRPHRKESMCPO-LQNPQWRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030258 | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-60-4 | |

| Record name | Cinnamtannin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Cinnamtannin B1: A Technical Guide to its Discovery, Natural Origins, and Scientific Significance

For Immediate Release

A comprehensive technical guide detailing the discovery, natural abundance, and experimental protocols related to Cinnamtannin B1 is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this A-type proanthocyanidin, from its initial isolation to its various biological activities.

Discovery and Initial Characterization

This compound, a trimeric A-type procyanidin, was first isolated and identified in 1983 from the bark of Cinnamomum zeylanicum Blume.[1] This condensed tannin is structurally composed of three epicatechin monomers.[1] Specifically, it is identified as (−)-epicatechin-(4β→8, 2β→O→7)-(−)-epicatechin-(4β→8)-(−)-epicatechin.[2] Its unique structure, featuring a double interflavanyl linkage characteristic of A-type proanthocyanidins between the top and middle units and a single linkage typical of B-type proanthocyanidins between the middle and terminal units, underpins its distinct biological properties.[1]

Natural Sources and Abundance

While first discovered in cinnamon, this compound is a relatively scarce natural product with a limited distribution in the plant kingdom.[1] Its primary and most well-documented source is the bark of various Cinnamomum species, including Cinnamomum verum and Cinnamomum osmophloeum.[3][4][5]

Beyond the Cinnamomum genus, scientific investigations have identified this compound in a diverse range of other plant species. These include:

-

Laurus nobilis (Laurel): Notably, the pruning wood wastes of laurel trees have been identified as a significant source of this compound, making it a valuable compound from an agro-industrial waste perspective.[1]

-

Vaccinium vitis-idaea (Lingonberry): This fruit-bearing shrub is another confirmed source of the compound.[6]

-

Other Genera: Researchers have also isolated this compound from plants belonging to the genera Ixora, Machilus, and Lindera.[1]

The concentration of this compound can vary significantly depending on the plant, the specific part of the plant, and even the time of harvest. For instance, in laurel trees, the percentage of this compound has been observed to be higher in the May-July period.[1]

Quantitative Data on Natural Abundance

The following table summarizes the quantitative data on the concentration of this compound found in various natural sources as reported in the scientific literature.

| Plant Source | Plant Part | Concentration/Yield | Reference |

| Laurus nobilis (Laurel) | Wood | 1% to 18% of the ethyl acetate extract, depending on harvest time and gender of the tree. | [1] |

| Laurus nobilis (Laurel) | Wood | Female trees: 42 mg/kg to 242 mg/kg; Male trees: traces to 100 mg/kg. | [1] |

Experimental Protocols

Isolation of this compound from Laurus nobilis Wood

Objective: To extract and purify this compound from the wood of laurel trees.

Methodology:

-

Extraction: The initial extraction of the plant material is typically performed using a solvent such as ethyl acetate.[1]

-

Chromatographic Separation: The resulting extract, a complex mixture of phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

-

Conventional Column Chromatography: This traditional method utilizes silica gel and size-exclusion chromatography to separate the compounds based on their polarity and size.[1]

-

Fast Centrifugal Partition Chromatography (FCPC): A more advanced and efficient technique that has been shown to significantly improve the recovery of this compound. One study reported a recovery of 96% of technical-grade this compound using FCPC, compared to 64% with conventional methods.[1]

-

Structural Elucidation

Objective: To confirm the chemical structure of the isolated this compound.

Methodology:

-

Mass Spectrometry: Techniques such as matrix-assisted laser desorption/ionization-time of flight/mass spectrometry (MALDI-TOF/MS) are employed to determine the molecular weight of the compound.[4]

-

Thiolysis-Reversed-Phase High-Performance Liquid Chromatography/Tandem Mass Spectrometry (Thiolysis-RP-HPLC/MS/MS): This method is used to analyze the constituent units and the linkages between them, confirming the specific structure of the proanthocyanidin.[4]

Biological Activities and Signaling Pathways

This compound has garnered significant interest within the scientific community due to its wide range of biological activities, which are largely attributed to its potent antioxidant properties.[1][2] It has been shown to modulate several key cellular processes and signaling pathways.

Antioxidant and Anti-inflammatory Effects

This compound is a powerful antioxidant, capable of scavenging free radicals.[1] This activity is central to many of its other observed biological effects. It has been shown to inhibit lipid peroxidation with an IC50 of 2.25 µM.[7] Furthermore, it exhibits anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][8]

Platelet Aggregation Inhibition

A significant area of research has focused on the role of this compound in platelet function. It has been demonstrated to inhibit platelet aggregation, suggesting potential antithrombotic applications.[2][9] This inhibition is achieved through the modulation of intracellular signaling pathways.

Other Potential Therapeutic Applications

Research has also explored the potential of this compound in other therapeutic areas, including:

-

Neuroprotection: It has shown protective effects on astrocytes in in vitro models of ischemia/reperfusion injury.[7]

-

Wound Healing: In animal studies, this compound has been observed to promote the migration of mesenchymal stem cells and accelerate wound healing.[7]

-

Anticancer Activity: Studies have suggested that this compound may have antitumoral properties.[2][9]

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and developers in the fields of natural product chemistry, pharmacology, and biotechnology. The detailed methodologies and summarized data serve as a practical resource for future scientific inquiry and potential therapeutic development.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Structural characterization and bioactivity of proanthocyanidins from indigenous cinnamon (Cinnamomum osmophloeum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plantaanalytica.com [plantaanalytica.com]

- 6. Cinnamtannin B-1 | COX | Antioxidant | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. Cinnamtannin B-1 as an antioxidant and platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cinnamtannin B1: A Technical Guide to its Structural Elucidaion and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and stereochemical determination of Cinnamtannin B1, a trimeric A-type proanthocyanidin. Found in various species of the Cinnamomum genus, this natural product has garnered significant interest for its diverse biological activities. This document details the key experimental methodologies, presents a consolidated summary of quantitative spectroscopic data, and visualizes the structural relationships and experimental workflows.

Structural Characterization of this compound

The definitive structure of this compound has been established as epicatechin-(2β→O→7,4β→8)-epicatechin-(4β→8)-epicatechin. This complex architecture, featuring both A-type and B-type interflavan linkages, has been meticulously pieced together through a combination of advanced spectroscopic techniques.

Molecular Formula and Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound as C₄₅H₃₆O₁₈.[1] This technique provides a highly accurate mass measurement, which is a fundamental first step in the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of elucidating the complex connectivity and stereochemistry of this compound. Experiments such as ¹H NMR, ¹³C NMR, DEPTQ-135, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to assign the proton and carbon signals and to establish the linkages between the three epicatechin units.[1][2]

Stereochemistry Determination

The relative and absolute stereochemistry of this compound has been confirmed through a combination of NMR techniques, including ¹H iterative Full Spin Analysis (HiFSA), and Electronic Circular Dichroism (ECD).[1] ECD spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.[1]

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from published literature.[2] These data are crucial for the identification and verification of this compound in natural extracts and synthetic samples.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Unit I (Top) | ||

| 2 | 99.8 | - |

| 3 | 66.5 | 4.15 (d, 3.4) |

| 4 | 28.9 | 3.30 (d, 3.4) |

| 4a | 106.1 | - |

| 5 | 155.0 | - |

| 6 | 97.2 | 6.01 (s) |

| 7 | 156.4 | - |

| 8 | 100.2 | - |

| 8a | 153.2 | - |

| 1' | 131.5 | - |

| 2' | 115.0 | 6.98 (d, 1.8) |

| 5' | 115.7 | 6.78 (d, 8.2) |

| 6' | 118.9 | 6.85 (dd, 8.2, 1.8) |

| Unit II (Middle) | ||

| 2 | 79.1 | 5.15 (br s) |

| 3 | 72.1 | 4.28 (m) |

| 4 | 36.9 | 4.88 (d, 4.0) |

| 4a | 106.9 | - |

| 5 | 156.9 | - |

| 6 | 96.0 | 6.08 (s) |

| 7 | 157.6 | - |

| 8 | 107.2 | - |

| 8a | 154.5 | - |

| 1' | 132.0 | - |

| 2' | 115.2 | 7.05 (d, 1.8) |

| 5' | 115.9 | 6.80 (d, 8.2) |

| 6' | 119.1 | 6.90 (dd, 8.2, 1.8) |

| Unit III (Bottom) | ||

| 2 | 80.5 | 4.75 (d, 7.8) |

| 3 | 67.5 | 4.05 (m) |

| 4 | 28.5 | 2.85 (dd, 16.5, 5.5), 2.75 (dd, 16.5, 8.5) |

| 4a | 100.1 | - |

| 5 | 157.0 | - |

| 6 | 95.8 | 5.95 (s) |

| 7 | 156.8 | - |

| 8 | 106.5 | - |

| 8a | 155.8 | - |

| 1' | 131.8 | - |

| 2' | 115.5 | 7.10 (d, 1.8) |

| 5' | 116.1 | 6.82 (d, 8.2) |

| 6' | 119.5 | 6.95 (dd, 8.2, 1.8) |

Note: Chemical shifts are reported in ppm relative to TMS. Data acquired in Methanol-d₄.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the structural elucidation of this compound.

Isolation and Purification

This compound is typically isolated from the bark of Cinnamomum species. A general workflow for its isolation is as follows:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Instrument: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or similar.[3]

-

Ionization Mode: Positive ion mode.

-

Mobile Phase: A typical mobile phase is a gradient of water with 0.1% formic acid and acetonitrile.[3]

-

Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

-

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺), which is then used to calculate the elemental composition. For this compound, the protonated molecule is observed at m/z 865.1980, corresponding to the molecular formula C₄₅H₃₇O₁₈⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker AVANCE II 400 MHz or 900 MHz NMR spectrometer, or equivalent.[1][3]

-

Solvent: Methanol-d₄ is a commonly used solvent.[1]

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[1]

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to observe all carbon signals. DEPTQ-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire these spectra, which are essential for establishing proton-proton and proton-carbon correlations, respectively. These correlations are pieced together to build the carbon skeleton and determine the points of linkage between the epicatechin units.

-

Data Processing: NMR data is processed using software such as Bruker TopSpin. Chemical shifts are referenced to the residual solvent peak.

Electronic Circular Dichroism (ECD) Spectroscopy

-

Instrument: Jasco J-710 circular dichroism spectrometer or similar.[1]

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) to a concentration that gives a suitable absorbance in the UV-Vis region.

-

Data Acquisition: The ECD spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The sign and intensity of the Cotton effects in the ECD spectrum are compared with those of known related compounds or with theoretically calculated spectra to determine the absolute configuration of the stereocenters.

Structural Relationships and Connectivity

The following diagram illustrates the key structural features and the connectivity of the three epicatechin units in this compound as determined by NMR spectroscopy.

This in-depth guide provides a foundational understanding of the structural elucidation and stereochemistry of this compound. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

References

The Biosynthesis of Cinnamtannin B1 in Cinnamomum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 is an A-type trimeric proanthocyanidin found in various species of the genus Cinnamomum.[1][2][3] Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[4] this compound, in particular, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Cinnamomum species, supported by quantitative data and detailed experimental protocols for its analysis.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the well-established flavonoid pathway, a major route of secondary metabolism in plants. This pathway can be broadly divided into three stages:

-

Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA.

-

Flavanone and Dihydroflavonol Synthesis : p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, which is then isomerized to naringenin by chalcone isomerase (CHI). Naringenin is a key intermediate that is hydroxylated to produce eriodictyol and subsequently dihydroquercetin.

-

Flavan-3-ol and Proanthocyanidin Synthesis : Dihydroquercetin is reduced to leucocyanidin by dihydroflavonol 4-reductase (DFR). Leucocyanidin serves as a precursor for both (+)-catechin and (-)-epicatechin, the monomeric units of proanthocyanidins. Leucocyanidin can be converted to (+)-catechin by leucoanthocyanidin reductase (LAR). Alternatively, leucocyanidin is oxidized by anthocyanidin synthase (ANS) to cyanidin, which is then reduced by anthocyanidin reductase (ANR) to form (-)-epicatechin.

The formation of the trimeric A-type proanthocyanidin, this compound, involves the polymerization of three epicatechin units. The biosynthesis is proposed to proceed through the formation of a B-type procyanidin dimer (epicatechin-(4β→8)-epicatechin), which then undergoes oxidation to form the characteristic A-type ether linkage (C2→O→C7). A third epicatechin unit is then added to form the trimer. The precise enzymatic control of this polymerization and the formation of the A-type linkage in Cinnamomum species is an area of ongoing research, but it is hypothesized to involve oxidative processes.

Caption: Putative biosynthesis pathway of this compound in Cinnamomum species.

Quantitative Data

The concentration of this compound and related proanthocyanidins can vary significantly between different Cinnamomum species and even within different parts of the same plant. The following table summarizes available quantitative data.

| Cinnamomum Species | Plant Part | Compound | Concentration | Reference |

| Cinnamomum burmannii | Fruit Pulp (dried) | Proanthocyanidins | 1.27% | [5] |

| Cinnamomum burmannii | Fruit Stone (dried) | Procyanidins | 3.47% | [5] |

| Cinnamomum verum | Bark | This compound | Present (quantified with other components) | [6][7] |

| Cinnamomum cassia | Bark | This compound | Present (quantified with other components) | [6][8] |

Note: Specific quantitative values for this compound across a wide range of Cinnamomum species and tissues are not extensively reported in publicly available literature. The data presented reflects the presence and general content of proanthocyanidins.

Experimental Protocols

Extraction and Purification of this compound from Cinnamomum Bark

This protocol is a synthesized methodology based on established procedures for tannin extraction from cinnamon bark.[9][10][11]

Materials and Reagents:

-

Dried Cinnamomum bark powder (40 mesh)

-

96% Ethanol

-

Hexane

-

Ethyl acetate

-

Deionized water

-

Rotary evaporator

-

Centrifuge

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

HPLC-grade solvents (acetonitrile, acetic acid, water)

Procedure:

-

Maceration:

-

Weigh 100 g of dried, powdered Cinnamomum bark.

-

Macerate the powder in 1 L of 96% ethanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the maceration process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 500 mL of deionized water.

-

Perform liquid-liquid partitioning sequentially with hexane (3 x 500 mL) to remove nonpolar compounds and then with ethyl acetate (3 x 500 mL).

-

Collect the ethyl acetate fraction, which is enriched with proanthocyanidins.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

-

-

Column Chromatography:

-

Silica Gel Chromatography: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto a silica gel column pre-equilibrated with a suitable non-polar solvent (e.g., chloroform). Elute the column with a gradient of increasing polarity (e.g., chloroform-methanol mixture) to separate fractions based on polarity. Monitor the fractions by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Pool the fractions containing proanthocyanidins (identified by TLC) and concentrate them. Dissolve the concentrated fraction in methanol and apply it to a Sephadex LH-20 column. Elute with methanol to separate compounds based on size. This compound, being a trimer, will elute in specific fractions that can be identified by analytical HPLC.

-

-

Purity Analysis:

-

Collect the fractions containing this compound and assess their purity using analytical HPLC-DAD.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

HPLC Quantification of this compound

This protocol is adapted from validated HPLC methods for the analysis of A-type proanthocyanidins.[12][13]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 2% Acetic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-25% B; 20-30 min, 25-50% B; 30-35 min, 50-5% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

-

DAD: 280 nm

-

FLD: Excitation at 272 nm, Emission at 312 nm (for enhanced sensitivity of proanthocyanidins)[14]

-

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of purified this compound (or a commercially available standard) of known concentration (e.g., 1 mg/mL) in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 5 to 250 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh about 1 g of the dried plant extract (obtained from the extraction protocol).

-

Dissolve the extract in a known volume of methanol (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of this compound in Cinnamomum species, detailing the key metabolic pathways and precursor molecules. While the general pathway is well-understood as part of flavonoid biosynthesis, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the final polymerization and A-type linkage formation in Cinnamomum. The provided quantitative data, though not exhaustive, highlights the presence of this compound and related proanthocyanidins in these species. The detailed experimental protocols for extraction, purification, and HPLC quantification offer a practical framework for researchers in natural product chemistry and drug development to isolate and analyze this promising bioactive compound. Further quantitative studies across a broader range of Cinnamomum species and tissues will be invaluable for a better understanding of the distribution and potential applications of this compound.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cinnamtannin B-1 | COX | Antioxidant | TargetMol [targetmol.com]

- 4. Cinnamomum cassia Presl: A Review of Its Traditional Uses, Phytochemistry, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications and phytochemical profile of Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tannin Extraction from Bark of Cinnamomum burmannii and Its Application for use as Natural Dye and as Antioxidant | Rizki | IJFAC (Indonesian Journal of Fundamental and Applied Chemistry) [ijfac.unsri.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Spectroscopic Analysis of Cinnamtannin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 is an A-type proanthocyanidin, a class of condensed tannins, predominantly found in plants of the Cinnamomum genus, such as Cinnamomum zeylanicum and Cinnamomum cassia.[1][2] As a trimeric procyanidin, it is composed of three epicatechin units.[2] This complex polyphenol has garnered significant interest within the scientific and medical communities due to its wide range of biological activities. Research has highlighted its potential as an antioxidant, antimicrobial, and antithrombotic agent.[3] Furthermore, studies suggest its possible therapeutic applications in managing type 2 diabetes.[3] This guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data Presentation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and elemental composition, while 1D and 2D NMR spectroscopy reveal the intricate connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in the initial identification of this compound, confirming its molecular weight and providing insights into its structure through fragmentation analysis.

| Parameter | Value | Reference |

| Molecular Formula | C₄₅H₃₆O₁₈ | [4][5] |

| Molecular Weight | 864.76 g/mol | [4] |

| Ionization Mode | Electrospray Ionization (ESI) | [1][2] |

| Precursor Ion (LC-MS) | m/z [M-H]⁻ | [1] |

Tandem mass spectrometry (MS/MS) of this compound and its isomers typically yields identical fragmentation spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Regions:

| Chemical Shift (δ) Range (ppm) | Proton Type |

| 6.0 - 7.5 | Aromatic protons of the A, B, D, E, G, and H rings |

| 4.0 - 5.5 | Protons on oxygen-bearing carbons (e.g., H-2, H-3, H-4) |

| 2.5 - 3.5 | Methylene protons (e.g., C-4 methylene group) |

Expected ¹³C NMR Spectral Regions:

| Chemical Shift (δ) Range (ppm) | Carbon Type |

| 140 - 160 | Oxygenated aromatic carbons |

| 100 - 135 | Unsubstituted and protonated aromatic carbons |

| 65 - 85 | Oxygenated aliphatic carbons (C-2, C-3) |

| ~100 | Quaternary carbon at C-4a |

| 25 - 40 | Aliphatic carbons (C-4) |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural sources, such as cinnamon bark, is a multi-step process involving extraction and chromatography.

1. Extraction:

-

Dried and powdered bark of Cinnamomum zeylanicum is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the polyphenolic compounds.[2]

2. Chromatographic Separation:

-

The crude extract is then subjected to a series of chromatographic techniques for purification.[2]

-

Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns.[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using preparative or semi-preparative HPLC, often with a reversed-phase C18 column.[2]

-

NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the structure of the isolated this compound.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or acetone-d₆.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR: A suite of 2D NMR experiments is crucial for structural assignment, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the flavan-3-ol units and determining the overall structure.[7]

-

Mass Spectrometry

LC-MS is a powerful tool for the analysis of complex mixtures containing this compound and for confirming the identity of the purified compound.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.[2]

-

Chromatography: A reversed-phase C18 column is commonly employed for separation. The mobile phase usually consists of a gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.[2]

-

Mass Analysis: Data is acquired in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[1]

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Workflow for Spectroscopic Analysis

Caption: Workflow for Isolation and Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of ROS-mediated pathways by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Cinnamtannin B-1 as an antioxidant and platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. This compound | C45H36O18 | CID 475277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Cinnamtannin B1: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1, a naturally occurring A-type proanthocyanidin, has garnered significant attention within the scientific community for its potent antioxidant properties.[1][2] Structurally, it is a trimer of flavan-3-ol units, a class of polyphenols widely recognized for their health benefits.[3] Found in various plant species, including Cinnamomum zeylanicum, this compound exhibits a broad spectrum of biological activities, many of which are attributed to its capacity to neutralize free radicals and modulate cellular oxidative stress.[4][5] This technical guide provides a comprehensive overview of the antioxidant and radical scavenging mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and an exploration of the signaling pathways it influences.

Quantitative Antioxidant and Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an antioxidant, representing the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.

| Assay | IC50 Value | Method of Detection | Source |

| DPPH Radical Scavenging | 36 µM | Ultraviolet Spectroscopy | [6] |

| DPPH Radical Scavenging | 0.2 µM | Electron Spin Resonance | [6] |

| Ferric Thiocyanate (FTC) | Active (No IC50 reported) | Spectrophotometry | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.

-

Add the DPPH solution to each well. The final volume in each well should be consistent.

-

A blank well should be prepared containing only methanol and the DPPH solution.

-

A control for the test compound's color should be prepared with the test compound and methanol (without DPPH).

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced by antioxidants, leading to a decrease in absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Assay Protocol:

-

Add a small volume of each this compound dilution to separate wells of a 96-well plate.

-

Add the working ABTS•+ solution to each well.

-

Prepare a blank well with the solvent and the working ABTS•+ solution.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

-

IC50 Determination: Determine the IC50 value from a plot of scavenging activity against concentration.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide radical (O2•−). The superoxide radical is generated in a non-enzymatic system, and its scavenging is determined by the inhibition of the reduction of nitroblue tetrazolium (NBT) to formazan.

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer (pH 8.0)

-

This compound (or test compound)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of NBT, NADH, and PMS in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a test tube, mix the NBT solution, NADH solution, and the this compound sample at various concentrations.

-

Initiate the reaction by adding the PMS solution.

-

The total reaction volume is typically 3 ml.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5 minutes).

-

Measurement: Measure the absorbance at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.

-

Calculation of Scavenging Activity:

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Ferric Thiocyanate (FTC) Method

The FTC method is used to determine the amount of peroxide at the initial stage of lipid peroxidation. Peroxides oxidize ferrous ions (Fe2+) to ferric ions (Fe3+), which then form a red complex with thiocyanate. The intensity of the color, measured spectrophotometrically, is proportional to the amount of peroxide.

Materials:

-

Linoleic acid

-

Ethanol

-

Ammonium thiocyanate

-

Ferrous chloride

-

This compound (or test compound)

-

Spectrophotometer

Procedure:

-

Preparation of the Reaction Mixture: A mixture containing the test sample (this compound), linoleic acid, and ethanol is prepared.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 40°C) in the dark.

-

Measurement of Peroxide Value: At regular intervals, an aliquot of the reaction mixture is taken, and ammonium thiocyanate and ferrous chloride are added.

-

Absorbance Reading: After a few minutes, the absorbance of the red-colored complex is measured at 500 nm.[6]

-

Evaluation of Antioxidant Activity: A lower absorbance value compared to the control (without the antioxidant) indicates a higher level of antioxidant activity.

Signaling Pathways and Cellular Mechanisms

This compound's antioxidant activity extends beyond simple radical scavenging and influences intracellular signaling pathways, particularly in the context of platelet activation.[4] Thrombin, a key agonist in thrombosis, induces platelet aggregation through a complex signaling cascade that involves the generation of reactive oxygen species (ROS).[7]

This compound has been shown to inhibit thrombin-induced platelet aggregation by reducing the intracellular levels of ROS.[4] This reduction in oxidative stress, in turn, leads to the inhibition of key tyrosine kinases, Bruton's tyrosine kinase (Btk) and pp60c-Src (Src).[3] The activation of these kinases is a critical downstream event in thrombin receptor signaling that leads to platelet activation and aggregation.[7][8]

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting thrombin-induced platelet aggregation.

Caption: this compound's inhibition of thrombin-induced platelet aggregation.

This visualization depicts how thrombin binding to its receptor on platelets triggers the production of ROS. These ROS then act as second messengers to activate the tyrosine kinases Btk and pp60c-Src, leading to a cascade of events that culminates in platelet activation and aggregation. This compound exerts its anti-aggregatory effect by scavenging ROS, thereby preventing the activation of Btk and pp60c-Src and interrupting this signaling pathway.

Conclusion

This compound is a potent natural antioxidant with well-documented radical scavenging capabilities. Its efficacy has been demonstrated through various in vitro assays, and its mechanism of action involves not only the direct neutralization of free radicals but also the modulation of critical intracellular signaling pathways. The ability of this compound to inhibit ROS-mediated platelet activation highlights its potential as a therapeutic agent in the prevention and treatment of thrombotic diseases. Further research is warranted to fully elucidate its in vivo efficacy and to explore its potential in other pathologies associated with oxidative stress. This guide provides a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

References

- 1. Mechanisms of platelet activation by thrombin: a short history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamtannin B-1 as an antioxidant and platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamtannin B-1 | COX | Antioxidant | TargetMol [targetmol.com]

- 6. eprints.utm.my [eprints.utm.my]

- 7. Thrombin and thrombin receptor agonist peptide induce tyrosine phosphorylation and tyrosine kinases in the platelet cytoskeleton. Translocation of pp60c-src and integrin alpha IIb beta 3 (glycoprotein IIb/IIIa) is not required for aggregation, but is dependent on formation of large aggregate structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Cinnamtannin B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin B1 (CB1), a type-A proanthocyanidin found in plants of the Cinnamomum genus, is a polyphenolic compound recognized for a variety of biological activities, including antioxidant, antimicrobial, and anti-platelet aggregation effects.[1][2] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This document provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of this compound, detailing its effects on key signaling pathways and inflammatory mediators. It includes structured data from relevant studies, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by modulating critical intracellular signaling cascades that are central to the inflammatory response. The two principal pathways influenced by CB1 are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

Downregulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, and survival.[3] In inflammatory conditions, extracellular signals trigger a phosphorylation cascade involving key kinases such as Extracellular signal-Regulated Kinase (ERK), which ultimately leads to the production of pro-inflammatory cytokines and chemokines.[3]

Research demonstrates that this compound can effectively suppress inflammation by targeting this pathway. Specifically, CB1 has been shown to inhibit the phosphorylation of ERK in response to inflammatory stimuli like the antimicrobial peptide LL-37.[4] By preventing the activation of ERK, CB1 effectively blocks the downstream signaling required for the production of key pro-inflammatory chemokines, such as Interleukin-8 (IL-8).[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme COX-2.[5] this compound has been identified as an inhibitor of the NF-κB signaling pathway.[1] By preventing the activation of NF-κB, CB1 can significantly reduce the expression of a broad spectrum of inflammatory mediators, contributing to its potent anti-inflammatory effects. This inhibition helps prevent the downstream effects of osteoclast formation and the generation of reactive oxygen species (ROS).[1]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in mitigating inflammation has been quantified across various in vitro models. The following tables summarize its inhibitory effects on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines and Chemokines

| Cell Line | Inflammatory Stimulus | Marker | Concentration of CB1 | % Inhibition / Effect | Reference |

| HaCaT (Keratinocytes) | LL-37 (1 µM) | IL-8 | 10 µM | Significant reduction | [4] |

| THP-1 (Monocytes) | LL-37 (1 µM) | IL-8 | 10 µM | Significant reduction | [4] |

| Human Neutrophils | fMLP / LPS | IL-1β | Not specified | Downregulated release | [6][7] |

| Human Neutrophils | fMLP / LPS | IL-8 | Not specified | Downregulated release | [7] |

| Human Neutrophils | fMLP / LPS | TNF-α | Not specified | Downregulated release | [7] |

Table 2: Inhibition of Other Inflammatory Mediators and Enzymes

| Assay Type | Target | Effect of CB1 | Notes | Reference |

| Neutrophil Function | Superoxide Anion Generation | Potent inhibition | CB1 inhibits ROS generation. | [6][8] |

| Neutrophil Function | Elastase Release | Potent inhibition | Demonstrates effect on tissue-remodeling enzymes. | [6][7] |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Inhibitor | Reduces synthesis of prostaglandins. | [9] |

| Osteoclastogenesis | NFATc1 and c-Fos | Downregulates expression | Inhibits osteoclast formation via NF-κB pathway. | [1] |

Detailed Experimental Protocols

The following sections describe standardized methodologies for evaluating the in vitro anti-inflammatory properties of this compound.

General Experimental Workflow

The in vitro assessment of anti-inflammatory agents typically follows a structured workflow, from cell preparation to endpoint analysis.

Cell Culture and Treatment

-

Cell Lines: Human keratinocyte (HaCaT) and human monocyte (THP-1) cell lines are commonly used.[4] They are maintained in appropriate media (e.g., DMEM for HaCaT, RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Cells are seeded into multi-well plates at a predetermined density.

-

After allowing cells to adhere (typically 24 hours), the culture medium is replaced.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1-2 hours).

-

Inflammation is induced by adding a stimulating agent, such as LL-37 (1 µM), to the culture medium.[4] A vehicle control (e.g., DMSO) is run in parallel.

-

The cells are incubated for a further period (e.g., 24 hours) before sample collection.

-

Quantification of Cytokines (ELISA)

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-8) in the cell culture supernatant.[4]

-

Procedure:

-

After the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Commercially available ELISA kits for the target cytokine (e.g., human IL-8) are used according to the manufacturer's instructions.

-

Briefly, supernatants and standard solutions are added to microplate wells pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution.

-

The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is employed to detect and quantify the levels of specific proteins, particularly the phosphorylated (active) forms of signaling molecules like ERK, to elucidate the mechanism of action.[4]

-

Procedure:

-

After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE and then transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

-

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the MAPK and NF-κB signaling pathways allows it to suppress a wide range of inflammatory responses, from the production of pro-inflammatory cytokines and chemokines to the release of tissue-damaging enzymes by immune cells.[1][4][7] The quantitative data demonstrate potent activity at micromolar concentrations in various cell types.

These findings establish this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on its bioavailability, in vivo efficacy in animal models of inflammatory diseases, and comprehensive safety profiling to pave the way for potential clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates rosacea-like signs via inhibition of pro-inflammatory cytokine production and down-regulation of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamtannin B-1 as an antioxidant and platelet aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinnamtannin B-1 | COX | Antioxidant | TargetMol [targetmol.com]

Cinnamtannin B1: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Cinnamtannin B1, a naturally occurring proanthocyanidin found in cinnamon and other plants, has emerged as a promising candidate in oncology research. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cell lines, providing a comprehensive resource for researchers and drug development professionals. The document details its effects on cell viability, cell cycle progression, and apoptosis, and elucidates its impact on key signaling pathways.

Core Efficacy: Inhibition of Cancer Cell Growth

This compound has demonstrated significant dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types, highlighting its broad-spectrum potential.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Colon Cancer | DLD-1 | 32.4 ± 3.3 | [1] |

| COLO 201 | 35.0 ± 1.3 | [1] | |

| HCT-116 | 58.8 | [1] | |

| HT29 | 19.7 | [2] | |

| Melanoma | A375 | 6.3 | [2] |

| G361 | 8.1 | [2] | |

| LOX | 3.4 | [2] | |

| Bladder Cancer | 5637 | 10 (mg/ml) | [3] |

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis, and modulating critical signaling pathways that govern cell survival and proliferation.

Induction of Cell Cycle Arrest

Studies have shown that this compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. In colon cancer cell lines DLD-1 and COLO 201, treatment with this compound resulted in a significant arrest of cells in the G2/M phase of the cell cycle. This disruption of the normal cell division process is a key aspect of its antiproliferative activity.[1]

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |

| DLD-1 | Vehicle | 35.8 | 44.4 | 19.8 | [1] |

| This compound (40 µM) | 37.7 | 30.2 | 32.1 | [1] | |

| COLO 201 | Vehicle | 43.8 | 36.4 | 19.8 | [1] |

| This compound (40 µM) | 42.1 | 23.2 | 34.7 | [1] |

Triggering Apoptosis: The Intrinsic Pathway

A crucial component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis. Evidence points towards the activation of the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bak while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol, a key event that triggers the caspase cascade and ultimately leads to apoptosis.[1] The tumor suppressor protein p53 also appears to play a role in this process.[1]

Modulation of Key Signaling Pathways

Beyond the intrinsic apoptotic pathway, this compound is believed to influence other critical signaling cascades that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. While direct mechanistic studies on this compound are ongoing, many natural compounds with similar structures are known to inhibit this pathway, leading to decreased cancer cell survival.[4]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, influencing processes like cell proliferation, differentiation, and apoptosis. Natural products have been shown to modulate this pathway, and it is a potential target for this compound.[5]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers. Cinnamon extracts have been shown to inhibit NF-κB activity, suggesting another avenue through which this compound may exert its anticancer effects.[6]

Experimental Protocols

To facilitate further research, this section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

References

- 1. Cinnamtannin B-1 inhibits cell survival molecules and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activities of Aqueous Cinnamon Extract on 5637 Cell Line of Bladder Cancer through Glycolytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cinnamtannin B1: A Technical Whitepaper on its Potential as a Cyclooxygenase-2 (COX-2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase-2 (COX-2) is a key inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a validated and high-value target for anti-inflammatory drug development. While selective COX-2 inhibitors (Coxibs) have achieved significant clinical success, the search for novel scaffolds with improved safety and efficacy profiles continues. This document provides a comprehensive technical overview of Cinnamtannin B1, a natural A-type proanthocyanidin, and evaluates its potential as a COX-2 inhibitor.

This compound demonstrates direct inhibitory activity against the COX-2 enzyme in vitro.[1][2][3][4][5][6][7] Mechanistically, its anti-inflammatory effects appear to be mediated through the downregulation of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the transcriptional activation of the PTGS2 gene (encoding COX-2).[8][9][10] Preclinical in vivo studies corroborate these findings, showing that this compound reduces inflammation and the expression of pro-inflammatory cytokines.[8] This whitepaper consolidates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the underlying molecular pathways to support further investigation into this compound as a promising lead compound for a new class of anti-inflammatory agents.

Introduction to this compound and the COX-2 Target

This compound is a trimeric A-type proanthocyanidin found in several plant species, most notably in the bark of Cinnamomum trees.[1][4][5][11] Structurally, it is a polyphenol composed of three epicatechin units with a unique A-type double linkage between two of the units.[6] This class of compounds is known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-platelet aggregation effects.[9][12]

The cyclooxygenase (COX) enzyme exists in two primary isoforms. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like gastric cytoprotection and platelet aggregation.[13] In contrast, COX-2 is typically absent in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and bacterial endotoxins (e.g., lipopolysaccharide, LPS).[13][14] Upon induction, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for pro-inflammatory prostaglandins like PGE2, which mediate pain, fever, and inflammation.[15][16] The rationale for developing selective COX-2 inhibitors is to provide potent anti-inflammatory effects while sparing COX-1 activity, thereby reducing the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][17][18]

Quantitative Data on COX-2 Inhibition

The primary evidence for this compound's activity against COX-2 comes from in vitro enzyme activity assays. A key study by Killday et al. (2011) demonstrated that this compound possesses significant inhibitory activity against COX-2 at micromolar concentrations.[1][2] Further data quantifies this inhibition at various concentrations.

Table 1: In Vitro COX-2 Inhibitory Activity of this compound

| Compound | Assay System | Concentration | % Inhibition of COX-2 Activity | Reference |

| This compound | Sf9 cells | 10 µg/mL (~11.6 µM) | 19% | [19] |

| This compound | Sf9 cells | 100 µg/mL (~116 µM) | 27% | [19] |

| This compound | Sf9 cells | 1000 µg/mL (~1.16 mM) | 86% | [19] |

Note: Molecular weight of this compound is 864.76 g/mol .

Data Interpretation: The available data confirms a dose-dependent inhibition of COX-2 by this compound. While a specific IC50 value has not been published in the reviewed literature, the significant activity at micromolar concentrations establishes it as a valid hit for further investigation.

Critical Data Gap: No data on the inhibitory activity of this compound against the COX-1 isoform is currently available. This is a crucial missing parameter, as the ratio of IC50 values (IC50 COX-1 / IC50 COX-2), known as the Selectivity Index (SI), is the primary determinant of a compound's COX-2 selectivity.[20] Future research should prioritize assessing COX-1 inhibition to determine the selectivity profile of this compound.

Mechanism of Action: Signaling Pathway Modulation

This compound's anti-inflammatory properties extend beyond direct enzyme inhibition and involve the suppression of upstream signaling pathways that control COX-2 expression.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (e.g., LPS, TNF-α) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including PTGS2 (COX-2).[14] this compound has been shown to inhibit the NF-κB signaling pathway, which would lead to a downstream reduction in COX-2 protein expression.[9] This mechanism is supported by studies on related constituents from Cinnamomum cassia, which block the expression of COX-2 and NF-κB.[14][21]

Downregulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also pivotal in mediating inflammatory responses. Activation of these pathways by inflammatory cues leads to the phosphorylation of transcription factors that promote COX-2 expression. This compound has been demonstrated to attenuate inflammation by down-regulating the MAPK pathway, specifically through the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation.[8] This action disrupts the signaling chain, leading to reduced inflammatory gene expression. Studies on cinnamaldehyde, another cinnamon-derived compound, confirm that MAPK signaling inhibition is an effective mechanism for suppressing COX-2 expression.[10]

Detailed Experimental Protocols

The following sections describe standardized protocols for assessing the potential of compounds like this compound as COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the direct inhibitory effect of a test compound on the peroxidase activity of purified COX-1 and COX-2 enzymes.[20][22][23]

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-610 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in cold assay buffer according to the supplier's instructions.

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells. Include wells for "100% initial activity" (enzyme + solvent) and "background" (no enzyme).

-

Inhibitor Addition: Add serial dilutions of this compound to the inhibitor wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, followed immediately by the addition of the colorimetric probe (TMPD).

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.

-

Data Analysis:

-

Calculate the initial reaction rate for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the solvent control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Western Blot for COX-2 Protein Expression

This protocol is used to determine if this compound can suppress the de novo synthesis of the COX-2 protein in cells stimulated with an inflammatory agent like LPS.[14][24][25][26]

Materials:

-

Cell line capable of inducing COX-2 (e.g., RAW 264.7 mouse macrophages).

-

Cell culture medium, FBS, and antibiotics.

-

Lipopolysaccharide (LPS).

-

This compound.

-

RIPA lysis buffer with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: anti-COX-2 (e.g., mouse monoclonal).

-

Primary antibody: anti-β-actin (loading control).

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 12-24 hours to induce COX-2 expression. Include untreated and LPS-only controls.

-

-

Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane for β-actin as a loading control. Quantify the band intensities using densitometry software and normalize the COX-2 signal to the β-actin signal.

Prostaglandin E2 (PGE2) Quantification by ELISA

This assay measures the production of PGE2, the direct enzymatic product of COX-2, in the supernatant of cultured cells to assess the functional inhibition of the COX-2 pathway.[16][27][28][29]

Materials:

-

Cell culture and treatment reagents (as in 4.2).

-

Commercial Prostaglandin E2 ELISA Kit.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Culture and Treatment: Treat cells as described in the Western Blot protocol (4.2).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

ELISA:

-

Perform the competitive ELISA according to the manufacturer's protocol.

-

Briefly, add standards, controls, and collected supernatant samples to the wells of the antibody-pre-coated microplate.

-

Add HRP-conjugated PGE2 and incubate. During this time, the HRP-conjugate and the PGE2 in the sample will compete for binding to the capture antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to allow for color development. The color intensity will be inversely proportional to the amount of PGE2 in the sample.

-

Add a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve generated with known concentrations of PGE2.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with the potential to act as a COX-2 inhibitor for the management of inflammatory conditions. Its multifaceted mechanism of action, involving both direct enzyme inhibition and the suppression of critical upstream NF-κB and MAPK signaling pathways, makes it an attractive candidate for further development.

However, to advance this compound from a promising hit to a viable drug lead, several key research areas must be addressed:

-

Determination of COX-1/COX-2 Selectivity: A comprehensive enzymatic assay to determine the IC50 of this compound against both COX-1 and COX-2 is imperative to establish its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could identify the key structural motifs responsible for COX-2 inhibition and potentially lead to compounds with enhanced potency and selectivity.

-

Pharmacokinetics and Bioavailability: Studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for systemic administration.

-

In Vivo Efficacy in Disease Models: Evaluation of this compound in established animal models of COX-2-driven diseases, such as rheumatoid arthritis or inflammatory pain, is necessary to validate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]